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molecular formula C13H10BrFO B1288754 1-(Benzyloxy)-2-bromo-4-fluorobenzene CAS No. 660842-05-7

1-(Benzyloxy)-2-bromo-4-fluorobenzene

Cat. No. B1288754
M. Wt: 281.12 g/mol
InChI Key: RHCWAJVRIADCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250522B2

Procedure details

To a mixture of 2-bromo-4-fluorophenol (24.7 g, 129 mmol), tetrabutylammonium iodide (4.8 g, 13.0 mmol), potassium carbonate (35.9 g, 260 mmol) and N,N-dimethylformamide (390 mL), benzyl bromide (23.5 g, 137 mmol) was added at room temperature and stirred for 1.5 hours. The reaction mixture was poured into a mixture of ethyl acetate and saturated aqueous sodium chloride, and then extracted with ethyl acetate. The organic phase was washed twice with saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10–80:20) to give 1-benzyloxy-2-bromo-4-fluorobenzene (33.0 g, 90%).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl-].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.CN(C)C=O>[CH2:16]([O:9][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[Br:1])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Quantity
35.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
4.8 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
390 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed twice with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10–80:20)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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